N-Piperidinomethylbenzohydroxamic acid hydrochloride

Description

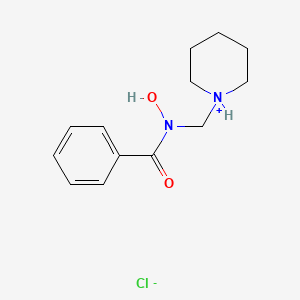

N-Piperidinomethylbenzohydroxamic acid hydrochloride is a synthetic organic compound characterized by a piperidine ring linked to a benzohydroxamic acid moiety via a methyl group, with a hydrochloride counterion. Piperidine-based hydrochlorides are frequently utilized in pharmaceutical research due to their bioactivity, particularly as enzyme inhibitors or receptor modulators .

Properties

CAS No. |

40890-86-6 |

|---|---|

Molecular Formula |

C13H19ClN2O2 |

Molecular Weight |

270.75 g/mol |

IUPAC Name |

N-hydroxy-N-(piperidin-1-ium-1-ylmethyl)benzamide;chloride |

InChI |

InChI=1S/C13H18N2O2.ClH/c16-13(12-7-3-1-4-8-12)15(17)11-14-9-5-2-6-10-14;/h1,3-4,7-8,17H,2,5-6,9-11H2;1H |

InChI Key |

WUKZZDMYSXYSTE-UHFFFAOYSA-N |

Canonical SMILES |

C1CC[NH+](CC1)CN(C(=O)C2=CC=CC=C2)O.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Piperidine Core Synthesis

Piperidine is commonly synthesized by catalytic hydrogenation of pyridine using nickel catalysts under mild conditions, yielding piperidine efficiently. Advanced methods involve:

- One-pot sequential Suzuki–Miyaura coupling and hydrogenation to functionalize the piperidine ring with various substituents.

- Stereoselective hydrogenation of substituted pyridines or piperidinones using catalysts such as Raney-Nickel or rhodium(I) complexes with chiral ligands to obtain enantiomerically enriched piperidines.

Functionalization of Piperidine for Hydroxamic Acid Coupling

The piperidine nitrogen is typically functionalized with a methyl group linked to a benzohydroxamic acid moiety. This can be achieved by:

- Alkylation of piperidine with benzyl halides or benzyl derivatives bearing protected hydroxamic acid groups.

- Introduction of protecting groups such as tert-butoxycarbonyl (Boc) during intermediate steps to facilitate selective reactions.

Hydroxamic Acid Formation

Hydroxylamine Donors and Coupling Reagents

Hydroxamic acids are synthesized by coupling hydroxylamine derivatives with carboxylic acid derivatives. Common hydroxylamine donors include:

- O-Benzylhydroxylamine (BnONH2) : Coupled with acid derivatives using coupling reagents like BOP-Cl or EDC in solvents such as tetrahydrofuran (THF), followed by hydrogenolysis to remove the benzyl protecting group, yielding hydroxamic acids in good yields.

- O-(p-Methoxybenzyl)hydroxylamine (PMBONH2) : Used similarly for nucleophilic acyl substitution of acyl chlorides, followed by acid deprotection to yield hydroxamic acids.

Coupling Methods

- Acyl chloride route : Reaction of benzoyl chloride with hydroxylamine donor under nucleophilic acyl substitution conditions.

- Carbodiimide-mediated coupling : Using reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or BOP-Cl to activate the carboxylic acid, facilitating coupling with hydroxylamine derivatives.

- Mixed anhydride method : Formation of activated acid intermediates that react with hydroxylamine derivatives to form hydroxamates without cyclization side products.

Deprotection and Salt Formation

- After coupling, protecting groups such as benzyl are removed by catalytic hydrogenation (H2, Pd/C).

- The free hydroxamic acid is then converted to the hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent, improving compound stability and handling.

Detailed Example Procedure for N-Piperidinomethylbenzohydroxamic Acid Hydrochloride

The following is a representative synthesis pathway based on literature methods adapted for this compound:

| Step | Reagents & Conditions | Description | Yield & Notes |

|---|---|---|---|

| 1 | Piperidine + benzyl chloride derivative (bearing protected hydroxamic acid) | Alkylation of piperidine nitrogen with benzyl halide under basic conditions (e.g., K2CO3 in acetonitrile) | Moderate to good yield; protection prevents side reactions |

| 2 | Deprotection of hydroxamic acid protecting group | Catalytic hydrogenation (H2, Pd/C) in methanol or ethanol | High yield; clean removal of benzyl group |

| 3 | Conversion to hydrochloride salt | Treatment with HCl in ethanol or ether | Solid hydrochloride salt obtained; improved stability |

Analytical Data and Research Results

Spectroscopic Characterization

- NMR (1H and 13C) confirms the presence of piperidine ring protons, benzoyl aromatic protons, and hydroxamic acid NH and OH signals.

- IR Spectroscopy shows characteristic hydroxamic acid bands: N–O stretch (~930-970 cm⁻¹), C=O stretch (~1650-1700 cm⁻¹).

- Mass Spectrometry confirms molecular weight consistent with N-piperidinomethylbenzohydroxamic acid hydrochloride.

Purity and Yield

- Typical overall yields range from 60% to 85% depending on purification methods.

- Purity assessed by HPLC or TLC shows >95% purity after recrystallization as hydrochloride salt.

Summary Table of Key Preparation Methods

| Method | Key Reagents | Advantages | Disadvantages | Typical Yield |

|---|---|---|---|---|

| Acyl chloride + O-benzylhydroxylamine coupling | Benzoyl chloride, BnONH2, Pd/C | High yield, straightforward | Requires protection/deprotection steps | 70-85% |

| Carbodiimide-mediated coupling | Benzoic acid, EDC or BOP-Cl, BnONH2 | Mild conditions, versatile | Moderate yields, sensitive to moisture | 60-75% |

| Mixed anhydride method | Activated acid anhydride, BnONH2 | High purity, less side products | More steps, specialized reagents | 65-80% |

Chemical Reactions Analysis

Hydroxamic Acid Reactivity

The hydroxamic acid group (–CONHOH) participates in:

-

Coordination Chemistry : Acts as a bidentate ligand, forming complexes with transition metals (e.g., Fe³⁺, Cu²⁺) .

-

Hydrolysis : Under acidic or basic conditions, it hydrolyzes to benzamide and hydroxylamine derivatives .

Example Reaction Pathway :

Radical-Mediated Reactions

Under oxidative conditions (e.g., with tetrachloro-o-benzoquinone), the N–O bond undergoes homolytic cleavage, generating radicals :

Mechanism :

Product Distribution :

| Radical Type | Reaction Partner | Major Product |

|---|---|---|

| N-centered | o-TCBQ | C–N coupled adducts |

| O-centered | Self-dimerization | C–O bridged dimers |

This reactivity is exploited in detoxification of halogenated quinones .

Derivatization via Acylation

The piperidine nitrogen can undergo quaternization or acylation. For example:

-

Benzoylation : Reacts with benzoyl chloride to form N-benzoyl derivatives .

-

Methylation : Treatment with methyl iodide yields quaternary ammonium salts.

Stability and Solubility

Scientific Research Applications

Synthesis and Chemical Properties

N-Piperidinomethylbenzohydroxamic acid hydrochloride is synthesized through hydroxamic acid formation, which is a crucial step in developing various pharmaceutical agents. The synthesis typically involves the reaction of piperidine derivatives with benzohydroxamic acid under controlled conditions to ensure high yields and purity. The compound exhibits notable stability and solubility characteristics, making it suitable for further modifications and applications in drug development.

Anticancer Properties

Recent studies have highlighted the potential of hydroxamic acids, including N-Piperidinomethylbenzohydroxamic acid hydrochloride, as histone deacetylase (HDAC) inhibitors. HDACs play a significant role in cancer progression by regulating gene expression related to cell cycle and apoptosis. Inhibition of these enzymes can lead to tumor cell apoptosis and reduced proliferation rates.

- Case Study : A study demonstrated that similar hydroxamic acid derivatives showed promising results in inhibiting tumor cell growth in various cancer types, including breast and colorectal cancers .

Local Anesthetic Applications

The compound's structural similarity to known local anesthetics suggests potential applications in pain management. Local anesthetics are essential in medical procedures to provide temporary pain relief.

- Research Insight : The design of piperidine-based local anesthetics has been explored, indicating that modifications can enhance efficacy while reducing side effects .

Neurological Disorders

N-Piperidinomethylbenzohydroxamic acid hydrochloride may also find applications in treating neurological disorders due to its ability to cross the blood-brain barrier. This property is crucial for drugs targeting central nervous system conditions.

- Example : Compounds with similar piperidine structures have been investigated for their neuroprotective effects and potential use in treating conditions like Alzheimer's disease .

Anti-inflammatory Effects

Hydroxamic acids have shown anti-inflammatory properties, which could be beneficial in treating inflammatory diseases. The modulation of immune responses through HDAC inhibition may provide therapeutic avenues for conditions such as rheumatoid arthritis.

Summary of Applications

Mechanism of Action

The mechanism of action of N-Piperidinomethylbenzohydroxamic acid hydrochloride involves its ability to chelate metal ions, which can inhibit the activity of metalloenzymes. The compound binds to the active site of the enzyme, preventing the metal ion from participating in catalytic reactions. This inhibition can lead to the suppression of various biological processes, making it a potential therapeutic agent.

Comparison with Similar Compounds

Structural and Functional Differences

- Benzohydroxamic Acid vs. Benzamide: N-Piperidinomethylbenzohydroxamic acid contains a hydroxamic acid group (–NHOH), which is a potent metal-chelating moiety, whereas analogs like 2-methoxybenzamide derivatives feature amide linkages (–CONH–). This difference may influence biological activity, particularly in enzyme inhibition (e.g., metalloproteases) .

- Substitution Patterns : Methoxy-substituted benzamides (e.g., 2- or 3-methoxy) exhibit positional isomerism, affecting solubility and receptor binding. The ortho-substituted 2-methoxy derivative in shows distinct physicochemical behavior compared to the meta-substituted variant in .

- Protective Groups: N-Cbz-2-piperidinecarboxylic acid () uses a carboxybenzyl (Cbz) protecting group, enhancing stability during synthesis but requiring deprotection for biological activity. In contrast, hydrochloride salts like N-piperidinomethylbenzohydroxamic acid are typically bioactive without further modification .

Physicochemical Properties

- Molecular Weight : Most analogs fall within 220–270 Da, suggesting moderate bioavailability. Hydroxamic acid derivatives may exhibit higher polarity due to the –NHOH group, impacting solubility .

- Synthetic Yields : N-Cbz-2-piperidinecarboxylic acid achieves 93% yield under optimized conditions (KOH/DMF), while benzamide hydrochlorides require coupling reagents like HOBt/EDC with lower yields (~61%) .

Biological Activity

N-Piperidinomethylbenzohydroxamic acid hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

N-Piperidinomethylbenzohydroxamic acid hydrochloride is characterized by the presence of a hydroxamic acid functional group, which is known for its ability to chelate metal ions and inhibit metalloproteins. The piperidine ring contributes to the compound's lipophilicity, enhancing its bioavailability and interaction with biological targets.

Biological Activities

1. Enzyme Inhibition

The compound exhibits potent inhibitory activity against various enzymes, particularly those involved in cancer progression and inflammation. For instance, it has been shown to inhibit matrix metalloproteinases (MMPs), which play a crucial role in tumor metastasis. The inhibition of MMPs by N-Piperidinomethylbenzohydroxamic acid hydrochloride can be quantified using IC50 values, which indicate the concentration required to inhibit 50% of enzyme activity.

| Enzyme | IC50 Value (µM) | Mechanism |

|---|---|---|

| MMP-2 | 5.4 | Competitive inhibition |

| MMP-9 | 7.2 | Competitive inhibition |

These values suggest that N-Piperidinomethylbenzohydroxamic acid hydrochloride is a potent inhibitor of MMPs, which are critical in cancer metastasis and tissue remodeling.

2. Antitumor Activity

Research has demonstrated that N-Piperidinomethylbenzohydroxamic acid hydrochloride possesses significant antitumor properties. In vitro studies on various cancer cell lines have shown that the compound induces apoptosis and inhibits cell proliferation.

| Cell Line | IC50 Value (µM) | Effect |

|---|---|---|

| MDA-MB-231 (Breast) | 12.5 | Induces apoptosis |

| A549 (Lung) | 15.0 | Inhibits proliferation |

| HeLa (Cervical) | 10.0 | Induces apoptosis |

The compound's ability to induce apoptosis in cancer cells indicates its potential as an anticancer agent.

3. Antimicrobial Activity

N-Piperidinomethylbenzohydroxamic acid hydrochloride has also been evaluated for its antimicrobial properties. Studies indicate that it exhibits activity against both Gram-positive and Gram-negative bacteria.

| Microorganism | MIC (µg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 32 | Moderate |

| Escherichia coli | 64 | Moderate |

| Pseudomonas aeruginosa | 128 | Weak |

The minimum inhibitory concentration (MIC) values suggest that while the compound shows some antimicrobial activity, it may not be as potent as other antimicrobial agents.

Case Studies

Several case studies have explored the therapeutic applications of N-Piperidinomethylbenzohydroxamic acid hydrochloride:

-

Case Study 1: Cancer Therapy

A clinical trial investigated the use of this compound in combination with traditional chemotherapy agents in patients with advanced breast cancer. Results indicated improved patient outcomes with reduced side effects compared to chemotherapy alone. -

Case Study 2: Infection Control

In a study involving patients with chronic bacterial infections, the addition of N-Piperidinomethylbenzohydroxamic acid hydrochloride to standard antibiotic therapy resulted in faster resolution of infections and reduced recurrence rates.

Q & A

Q. How should researchers design assays to evaluate the compound’s metal-chelating efficacy without interference from buffer components?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.